molecular formula C15H15NO3 B14149689 2-[(4-Methoxyphenyl)methoxy]benzamide CAS No. 82568-69-2

2-[(4-Methoxyphenyl)methoxy]benzamide

Cat. No.: B14149689
CAS No.: 82568-69-2
M. Wt: 257.28 g/mol
InChI Key: MBNPKROFKLVMHP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]benzamide is a benzamide derivative featuring a methoxyphenylmethoxy substituent at the 2-position of the benzene ring. The compound’s structure comprises a benzamide core (C₆H₅CONH₂) with a 4-methoxyphenyl group attached via a methoxy linkage.

Properties

CAS No.

82568-69-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]benzamide

InChI

InChI=1S/C15H15NO3/c1-18-12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

MBNPKROFKLVMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline. This reaction can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including 2-[(4-Methoxyphenyl)methoxy]benzamide, can be achieved through a similar condensation process. the scale-up requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

2-Chloro-N-(4-methoxyphenyl)benzamide

  • Structure : Chloro substituent at position 2 of the benzamide core and a 4-methoxyphenyl group at the amide nitrogen.
  • Key Differences : The chloro group replaces the methoxyphenylmethoxy substituent.
  • Crystallographic Data : The benzene rings form a dihedral angle of 79.20°, and the methoxy group deviates by 0.142 Å from the plane of its attached ring .
  • Applications : Used in pharmaceutical synthesis due to its orthogonal ring conformation, which may influence binding interactions .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structure : Bromo and nitro substituents on the benzamide and phenyl rings, respectively.
  • Key Differences : Bromo and nitro groups introduce steric and electronic effects distinct from the methoxyphenylmethoxy group.

N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)

  • Structure: Thiourea linkage and a 4-methoxyphenylamino group.
  • Key Differences : The thiourea moiety enhances antioxidant activity compared to unmodified benzamides.
  • Activity: Demonstrates 87.7% inhibition in antioxidant assays, outperforming phenolic hydroxyl analogs .

Analogs with Heterocyclic Modifications

EMAC2060 and EMAC2061

  • Structure : Thiazole rings fused with hydrazine groups and substituted phenyl moieties.
  • Key Differences : Thiazole-hydrazine scaffolds replace the methoxyphenylmethoxy group.
  • Synthesis : Yields <80%, lower than typical benzamide derivatives, due to complex heterocyclic synthesis .
  • Activity : Evaluated for dual inhibition of HIV-1 RT polymerase and ribonuclease .

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

  • Structure : Thiazolyl substituent with methyl and phenyl groups.
  • Applications : Studied for kinase inhibition and antiproliferative effects .

Functional Derivatives with Bioactive Substituents

Nitazoxanide (NTZ)

  • Structure : Nitrothiazolyl group attached to the benzamide core.
  • Key Differences : The nitro-thiazole moiety confers antiparasitic activity.
  • Activity : Broad-spectrum antiparasitic agent targeting protozoa and helminths .

2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide (SNI-2)

  • Structure : Sulfonamide and phenylethyl substituents.
  • Key Differences : The sulfonamide group enhances solubility and protein-binding affinity.
  • Activity : Inhibits CARP-1/NEMO interactions, relevant in cancer therapy .

Structural and Crystallographic Features

Compound Dihedral Angle (°) Bond Lengths (Å) Reference
2-Chloro-N-(4-methoxyphenyl)benzamide 79.20 C–Cl = 1.739
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C3–S1 = 1.719 C–N = 1.390–1.397

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